molecular formula C6H12N2O B108851 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone CAS No. 7226-23-5

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Cat. No. B108851
CAS RN: 7226-23-5
M. Wt: 128.17 g/mol
InChI Key: GUVUOGQBMYCBQP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyrimidinone, which is a heterocyclic aromatic organic compound similar to pyridine. DMPU in particular has been investigated for its potential in forming intermolecular hydrogen bonds and its behavior in different chemical environments.

Synthesis Analysis

The synthesis of DMPU-related compounds has been explored in several studies. For instance, a novel synthesis of a related compound, 1,3-dimethyl-5,10-methanocycloundeca[4,5]furo[2,3-d]pyrimidin-2,4(1,3H)-dionylium tetrafluoroborate, was achieved through the reaction of 3,8-methano11annulenone with dimethylbarbituric acid followed by acidic cyclization, although the yield was low . Another study reported the efficient synthesis of a dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene, a π-electron donor capable of forming hydrogen bonds similar to those in nucleic acid base pairs .

Molecular Structure Analysis

The molecular and crystal structures of DMPU derivatives have been characterized using various techniques. The X-ray crystal structure of dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene revealed its ability to form intermolecular hydrogen bonds . Detailed NMR analysis, including 13C, 1H, and DEPT experiments, has been used to elucidate the structure of other related compounds, such as 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones .

Chemical Reactions Analysis

DMPU and its derivatives exhibit interesting reactivity patterns. The regioselective alkylation of 4,6-dimethyl-1-phenyl-2(1H)-pyrimidinone resulted in C-6 alkylated products when treated with alkyl halides in the presence of sodium hydride . Additionally, the electrochemical reduction of the related compound 10(+).BF(4)(-) showed a less negative reduction potential, indicating its potential as an oxidizing agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMPU have been studied, particularly in aqueous solutions. Excess molar volumes and molar refractions of DMPU in water were determined across a range of temperatures, showing that the excess volumes are negative and become more positive as the temperature increases . This suggests specific interactions between DMPU and water molecules, which could be important in understanding its solvation behavior.

Scientific Research Applications

Solubility and Physical Properties

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been studied for its physical properties, particularly in relation to its solubility and interaction with other substances. Lemos and Maestre (1995) investigated the excess molar volumes and molar refractions of DMPU when mixed with water, noting that these properties vary with temperature (Lemos & Maestre, 1995).

Chemical Reactions and Applications

  • DMPU's role in chemical reactions has been significant. Li et al. (2017) discovered that a complex formed by HBr and DMPU serves as an effective hydrobrominating reagent for various organic compounds (Li et al., 2017).
  • In another study, the alkylation of γ-butyrolactone was enhanced by using DMPU as a promoter, as investigated by Li, Buzon, and Castaldi (2001). This research highlights DMPU's potential in facilitating and improving chemical synthesis processes (Li, Buzon, & Castaldi, 2001).

Structural and Molecular Studies

  • The molecular structure and properties of derivatives of pyrimidinones, including DMPU, have been explored extensively. Martins et al. (1998) conducted a detailed study combining NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations to elucidate the structure of a specific DMPU derivative (Martins et al., 1998).

properties

IUPAC Name

1,3-dimethyl-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-4-3-5-8(2)6(7)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVUOGQBMYCBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074575
Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless odorless liquid; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one
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Product Name

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

CAS RN

7226-23-5
Record name 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
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Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
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Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
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Record name 2(1H)-Pyrimidinone, tetrahydro-1,3-dimethyl-
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Record name Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,460
Citations
JC Anderson, SC Smith - Synlett, 1990 - thieme-connect.com
Reaction of molybdenum trioxide with hydrogen peroxide followed by 1, 3-dimethyl-3, 4, 5, 6-tetrahydro-2-(1H)-pyrimidinone (DMPU) gave the complex MoO 5. DMPU. H 2 O. …
Number of citations: 41 www.thieme-connect.com
MC Lemos, A Maestre - Journal of solution chemistry, 1995 - Springer
The excess molar volumes and molar refractionsR 12 of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)+water have been determined over the entire mole fraction range at …
Number of citations: 14 link.springer.com
EM de Miguel, C Yanes, A Maestre - Thermochimica acta, 1999 - Elsevier
Enthalpies of mixing in water of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidone (DMPU) with several alkali-metal halides (LiCl, NaCl, KCl, CsCl, KF, KBr, KI) and tetra-n-…
Number of citations: 4 www.sciencedirect.com
C Wohlfarth - Refractive Indices of Pure Liquids and Binary Liquid …, 2008 - Springer
Substance name (s): 1, 3-dimethyl-3, 4, 5, 6-tetrahydro-2 (1H)-pyrimidinone; N, N-dimethyl-propylene-urea; 1, 3-dimethyl-tetrahydro-pyrimidin-2-one; 1, 3-dimethyl-perhydro-2 …
Number of citations: 2 link.springer.com
T SUZUKI, T KAWASAKI, Y IKEDA - I. Celebration of Professor Ninokata's … - nr.titech.ac.jp
Crystal structures of various uranyl (VI) nitrate complexes with neutral unidentate ligands (L) have been reported. The uranyl (VI) nitrate complexes normally have a conformation of UO2 …
Number of citations: 2 www.nr.titech.ac.jp
C Wohlfarth - Refractive Indices of Pure Liquids and Binary Liquid …, 2008 - Springer
0.00000 1.3338 0.00064 1.3344 0.00162 1.3354 0.00195 1.3359 0.00209 1.3360 0.00247 1.3364 0.00303 1.3371 0.00307 1.3372 0.00360 1.3377 0.00375 1.3377 0.02500 1.3564 …
Number of citations: 2 link.springer.com
B Li, RA Buzon, MJ Castaldi - Organic process research & …, 2001 - ACS Publications
1,3-Dimethyl 2-imidazolidinone (DMI) is of lower toxicological risk than 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), hexamethyl-phosphorus triamide (HMPT), and …
Number of citations: 20 pubs.acs.org
A Hafner, S Braese - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
An efficient method for the trifluoromethylation of halogenated double bonds by using in situ generated “trifluoromethyl copper” is described. Herein, the most common trifluoromethyl …
Number of citations: 94 onlinelibrary.wiley.com
K Nozawa‐Kumada, M Inagi… - Asian Journal of Organic …, 2017 - Wiley Online Library
A chemoselective silylation of terminal alkynes with trifluoromethyltrialkylsilane in 1,3‐dimethyl‐3,4,5,6‐tetrahydro‐2(1H)‐pyrimidinone (DMPU) is described. This process is effective …
Number of citations: 9 onlinelibrary.wiley.com
TJ Korn, P Knochel - Angewandte Chemie International Edition, 2005 - Wiley Online Library
Polyfunctionalized biphenyl and heteroaromatic compounds were formed in the presence of [Co (acac) 2], Bu 4 NI, and 4-fluorostyrene (3) through a smooth cross-coupling reaction …
Number of citations: 99 onlinelibrary.wiley.com

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